Ethyl 2-methylpentanoate is an ethyl ester commonly found in various fruits and fermented beverages like wine and beer. It contributes significantly to the fruity aroma profile of these products. It is often described as having a fruity, rum-like, or berry-like odor. [, , , ]
Related Compounds
Ethyl 2-hydroxy-4-methylpentanoate
Compound Description: Ethyl 2-hydroxy-4-methylpentanoate is an ethyl ester found in wine. It exhibits fruity aroma nuances and its presence, particularly in red wines, contributes to their sensory profile. [, ] Research indicates a synergistic effect between its enantiomers on aroma perception. [, ] Notably, its olfactory threshold is influenced by the matrix and the presence of other compounds, such as diacetyl, acetoin, acetic acid, and γ-butyrolactone. [, ]
Relevance: Ethyl 2-hydroxy-4-methylpentanoate shares a similar ethyl ester structure with ethyl 2-methylpentanoate, differing by the presence of a hydroxyl group at the 2-position. Both compounds are associated with fruity aromas in alcoholic beverages. [, , , ]
Ethyl Butanoate
Compound Description: Ethyl butanoate is an ester known for its fruity odor, often described as pineapple-like or strawberry-like. [, ] It is a significant aroma compound in various food and beverage products, including beer and soy sauce. [, ] Its concentration and flavor dilution factor are important parameters for characterizing the sensory profile of these products. [, ]
Relevance: Ethyl butanoate belongs to the same class of ethyl esters as ethyl 2-methylpentanoate. Both compounds contribute to the fruity aroma profile of fermented beverages like beer and soy sauce. [, ] The structural difference lies in the length and branching of the alkyl chain attached to the carboxyl group.
Ethyl 2-methylbutanoate
Compound Description: Ethyl 2-methylbutanoate, an ester, is recognised for its contribution to the fruity aroma in various food and beverage products. [, , ] It's particularly noted as a key compound in the characteristic flavor profile of Japanese raw soy sauce. []
Relevance: Ethyl 2-methylbutanoate is structurally similar to ethyl 2-methylpentanoate, both being ethyl esters with a methyl branch on the alkyl chain. They differ by one carbon in the length of the alkyl chain. Both contribute to the fruity aroma profile in fermented products. [, ]
Ethyl 3-methylbutanoate
Compound Description: Ethyl 3-methylbutanoate, an ester, is known for its contribution to fruity aromas in various foods and beverages, especially in Japanese raw soy sauce. [, ] The compound plays a role in shaping the distinct fruity aroma characteristic of this fermented product. []
Relevance: Both ethyl 3-methylbutanoate and ethyl 2-methylpentanoate are ethyl esters that contribute to fruity aromas, and they share structural similarities. [, ] They both have branched alkyl chains attached to the carboxyl group, but the position of the methyl branch differs.
Ethyl 4-methylpentanoate
Compound Description: Ethyl 4-methylpentanoate is an ester identified as a key contributor to the fruity aroma in both beer and Japanese raw soy sauce. [, ] It is particularly notable for its role in the distinctive flavor profile of beers brewed with aged hops. []
Relevance: Ethyl 4-methylpentanoate and ethyl 2-methylpentanoate are both ethyl esters with five-carbon alkyl chains, differing only in the position of the methyl branch on the alkyl chain. [, , ] They both contribute to fruity aromas in beverages.
Methyl Anthranilate
Compound Description: Methyl anthranilate is an ester responsible for a sweet, fruity-floral aroma, often compared to grapes or strawberries. [] It's a significant aroma compound in grape-flavored beverages. [] Its permeability through packaging materials, like those used in gable-top cartons, influences the flavor quality of such beverages during storage. []
Relevance: While structurally different, methyl anthranilate is grouped alongside ethyl 2-methylpentanoate in studies analyzing aroma compounds that permeate packaging materials, highlighting its relevance in maintaining flavor quality of beverages like grape-flavored tea. []
Overview
Ethyl 2-methylpentanoate is an organic compound classified as an ester, notable for its fruity aroma and potential applications in flavoring and fragrance industries. Its molecular formula is C8H16O2, and it is commonly referred to by its International Chemical Identifier (CAS) number 39255-32-8. This compound is synthesized through various chemical methods and has been studied for its biological properties and applications in scientific research.
Source and Classification
Ethyl 2-methylpentanoate can be derived from natural sources or synthesized in laboratories. It falls under the category of aliphatic esters, which are formed by the reaction of alcohols with acids. The compound is also recognized in the context of food chemistry, where it serves as a flavoring agent due to its pleasant scent reminiscent of fruits like apples and pears.
Synthesis Analysis
Methods
The synthesis of ethyl 2-methylpentanoate typically involves the esterification reaction between 2-methylpentanoic acid and ethanol. This process can be catalyzed by acids such as sulfuric acid or hydrochloric acid.
Technical Details
Esterification Reaction:
Reactants: 2-methylpentanoic acid, ethanol.
Catalyst: Sulfuric acid.
Reaction Conditions: Reflux at elevated temperatures (around 60-80 °C).
Byproducts: Water, which can be removed to drive the reaction towards product formation.
Alternative Synthesis:
Ethyl 2-methylpentanoate can also be synthesized through the use of acyl chlorides or anhydrides in the presence of alcohols, which may provide higher yields.
Molecular Structure Analysis
Structure
The molecular structure of ethyl 2-methylpentanoate consists of a pentanoate backbone with an ethyl group attached to the carboxylic acid part. Its structural formula can be represented as:
CH3CH2CH2C(CH3)COOC2H5
Data
Molecular Weight: 144.21 g/mol
InChI Key: HZPKNSYIDSNZKW-UHFFFAOYSA-N
Density: Approximately 0.864 g/cm³ at 25 °C
Boiling Point: 152-153 °C at atmospheric pressure.
Chemical Reactions Analysis
Ethyl 2-methylpentanoate can undergo several chemical reactions typical of esters:
Hydrolysis:
Ethyl 2-methylpentanoate reacts with water in the presence of an acid or base to yield 2-methylpentanoic acid and ethanol.
This reaction is reversible and can be driven towards either product depending on conditions.
Transesterification:
The ester can react with other alcohols to form different esters, which is useful in biodiesel production.
Reduction:
Reduction reactions can convert ethyl 2-methylpentanoate into corresponding alcohols using reducing agents like lithium aluminum hydride.
Mechanism of Action
The mechanism of action for ethyl 2-methylpentanoate primarily involves its role as an ester in organic reactions:
In hydrolysis, water attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
This intermediate collapses, releasing ethanol and regenerating the carboxylic acid.
The reaction rate can be influenced by factors such as temperature, pH, and concentration of reactants.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Colorless liquid with a fruity odor.
Solubility: Soluble in organic solvents such as ethanol and ether but only slightly soluble in water.
LogP (Partition Coefficient): Approximately 2.68, indicating moderate hydrophobicity.
Chemical Properties
Ethyl 2-methylpentanoate is stable under normal conditions but may react with strong bases or acids.
It exhibits typical ester reactivity, making it useful in various organic synthesis applications.
Applications
Ethyl 2-methylpentanoate has diverse applications across several fields:
Flavoring Agent: Used extensively in food products for its pleasant aroma.
Fragrance Industry: Incorporated into perfumes and scented products due to its fruity scent profile.
Analytical Chemistry: Utilized as a standard or reference compound in chromatographic methods such as high-performance liquid chromatography (HPLC) for separation and analysis of compounds.
Biochemical Research: Serves as a reagent in various biological studies due to its properties as an organic compound.
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Magnesium hydride is a white crystalline solid. It reacts violently with water and may ignite upon contact with air. It is used to make other chemicals.